
3-Methyl-1,2-oxazole-4-sulfonyl chloride
Overview
Description
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a five-membered oxazole ring containing oxygen and nitrogen atoms, with a methyl substituent at the 3-position and a sulfonyl chloride group at the 4-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives.
Preparation Methods
The synthesis of 3-Methyl-1,2-oxazole-4-sulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity .
Chemical Reactions Analysis
3-Methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, often in the presence of catalysts.
Scientific Research Applications
Chemical Properties and Reactivity
3-Methyl-1,2-oxazole-4-sulfonyl chloride features a sulfonyl chloride functional group that exhibits high electrophilicity, making it an excellent candidate for nucleophilic substitution reactions. This reactivity allows the formation of diverse derivatives through interactions with amines, alcohols, and thiols.
Organic Synthesis
The compound serves as a crucial building block in the synthesis of various organic compounds. Its utility in generating sulfonamide derivatives has been particularly noted, which are valuable in pharmaceutical applications. The following table summarizes some of the key derivatives synthesized from this compound:
Derivative | Synthesis Method | Applications |
---|---|---|
Sulfonamides | Nucleophilic substitution with amines | Antibacterial agents |
Sulfonate esters | Reaction with alcohols | Specialty chemicals |
Sulfonothioates | Reaction with thiols | Agrochemicals |
Medicinal Chemistry
In medicinal chemistry, this compound acts as an intermediate in synthesizing potential therapeutic agents. Its ability to form stable covalent bonds allows for the development of targeted drugs . Notably, compounds derived from this sulfonyl chloride have shown promise in antimicrobial activity and cancer treatment.
Case Study: Antimicrobial Activity
A recent study evaluated various derivatives of this compound for their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential use in treating infections .
Biological Research
The compound is also utilized to modify biomolecules, aiding in the study of biological processes and the development of bioactive molecules. Its application extends to probing cellular mechanisms and developing assay systems for drug screening .
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-oxazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Structural and Functional Analogues
a. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
- Structure : This compound features a fused bicyclic indole system with a sulfonyl chloride group. Unlike the oxazole ring, the indole core is aromatic and contains a lactam moiety.
- Synthesis : Synthesized via chlorosulfonation with chlorosulfonic acid at 0°C (38% yield), highlighting the sensitivity of sulfonyl chloride formation to reaction conditions .
- Reactivity : Used to synthesize sulfonamides through nucleophilic substitution. The electron-rich indole system may stabilize intermediates differently compared to the electron-deficient oxazole ring in 3-methyl-1,2-oxazole-4-sulfonyl chloride.
b. 3-Methyl-1,4-oxazine Derivatives
- Structure : 3-Methyl-1,4-oxazine is a six-membered heterocycle with oxygen and nitrogen atoms. While structurally distinct from oxazole, its methyl substituent may similarly influence steric and electronic properties.
- Applications: Incorporated into fluoroquinolone derivatives as antimicrobial agents, suggesting that methyl-substituted heterocycles can enhance bioactivity or stability in drug design .
Reactivity and Stability
a. Substituent Effects on Dimerization
- provides kinetic data for substituted xylylenes, showing that methyl groups reduce dimerization rates. For example, 3-methyl-1,2-xylylene dimerizes at 0.54 M⁻¹s⁻¹ (24.6°C), slower than unsubstituted analogs .
- Implications : The methyl group in this compound may similarly stabilize the compound by reducing unwanted side reactions (e.g., hydrolysis or dimerization) during synthesis or storage.
b. Sulfonyl Chloride Reactivity
- Sulfonyl chlorides like those in and undergo nucleophilic substitution with amines or alcohols. For instance, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride reacts with anilines to form sulfonamides, a reaction pathway likely shared by this compound .
Data Tables
Table 1: Comparative Reactivity of Sulfonyl Chlorides
Table 2: Substituent Effects on Dimerization Kinetics
Key Research Findings
Synthesis Challenges : Chlorosulfonation reactions (as in ) require precise temperature control and stoichiometry, which may apply to this compound synthesis.
Steric Stabilization : Methyl groups in heterocycles (e.g., 3-methyl-1,4-oxazine) improve thermal stability and reduce dimerization, a feature likely beneficial for the target compound .
Bioactivity Potential: Methyl-substituted heterocycles in antimicrobial and herbicide compounds underscore the relevance of this compound in drug discovery .
Biological Activity
3-Methyl-1,2-oxazole-4-sulfonyl chloride is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a sulfonyl chloride functional group attached to an oxazole ring. Its molecular formula is , and it possesses significant electrophilic characteristics due to the sulfonyl chloride moiety, which enhances its reactivity towards nucleophiles.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitutions. The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity allows the compound to modify biomolecules, which can aid in studying biological processes and developing bioactive molecules.
Anticancer Activity
Recent studies have explored the anticancer potential of oxazole derivatives, including this compound. In a broader context, a series of 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth across various human tumor cell lines. Notably, these compounds exhibited significant growth inhibition with GI50 values in the low micromolar to nanomolar range . The mechanism involved binding to tubulin and disrupting microtubule polymerization, which is critical for cell division.
Antimicrobial Properties
Research indicates that oxazole derivatives possess antimicrobial activities against a range of bacterial and fungal strains. A study examining various 1,3-oxazole derivatives demonstrated notable inhibition zones against pathogens like E. coli, S. aureus, and C. albicans. For example, one derivative showed an inhibition zone of 12 mm against E. coli at a concentration of 200 µg/ml . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy in this area.
Study on Anticancer Activity
In a study published in 2021, novel 1,3-oxazole sulfonamides were evaluated for their anticancer properties against the NCI-60 human tumor cell lines. The results revealed that several compounds exhibited high specificity towards leukemia cell lines with mean GI50 values ranging from 44.7 nM to 48.8 nM . This highlights the potential of similar oxazole derivatives in developing targeted cancer therapies.
Compound | Mean GI50 (nM) | Specificity |
---|---|---|
Compound A | 48.8 | High |
Compound B | 44.7 | High |
Enzyme Inhibition Studies
The sulfonyl chloride moiety in compounds like this compound can interact covalently with nucleophilic sites on enzymes. This property has been studied in related compounds where enzyme inhibition was observed through covalent modifications that disrupt catalytic functions. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic applications.
Applications in Medicinal Chemistry
This compound is utilized as an intermediate in synthesizing bioactive molecules. Its ability to form stable covalent bonds makes it valuable for creating targeted therapeutic agents in drug development. Furthermore, its structural features suggest potential applications in developing antimicrobial agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-Methyl-1,2-oxazole-4-sulfonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via chlorosulfonation of the oxazole precursor. For example, chlorosulfonic acid can be reacted with a substituted oxazole at controlled temperatures (0–25°C) to introduce the sulfonyl chloride group. Post-reaction, the product is precipitated in ice water and purified via flash chromatography using silica gel with ether/petroleum ether gradients (e.g., 1:5 ratio) to achieve >95% purity . Yield optimization requires strict control of reaction time (2–4 hours) and stoichiometric excess of chlorosulfonic acid (1.5–2.0 equivalents).
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- NMR : Use -NMR to verify methyl group integration (~2.5 ppm) and aromatic protons (7.0–8.5 ppm for substituents). -NMR confirms sulfonyl carbon resonance at ~125–135 ppm .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL-2018) provides bond-length and angle data, critical for distinguishing regioisomers .
Advanced Research Questions
Q. How can kinetic data resolve contradictions in reaction outcomes under varying sulfonation conditions?
- Methodological Answer :
- Temperature-Dependent Kinetics : Measure rate constants () at multiple temperatures (e.g., 24.6°C, 35.4°C, 44.9°C) in acetonitrile or DMF. Construct an Arrhenius plot to determine activation energy () and identify side reactions (e.g., hydrolysis) .
- Solvent Effects : Compare polar aprotic (DMF, CHCN) vs. non-polar solvents. Polar solvents stabilize intermediates, reducing side-product formation. Use HPLC-MS to quantify byproducts like oxazole sulfonic acid .
Q. What computational strategies predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic attack (e.g., amines, alcohols). Calculate Fukui indices to identify electrophilic sites .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or THF) to assess steric hindrance around the sulfonyl group. Correlate with experimental kinetic isotope effects (KIEs) to validate mechanisms .
Q. How can thermal stability be systematically evaluated for safe handling?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect exothermic decomposition peaks. Thermogravimetric analysis (TGA) quantifies mass loss at 100–200°C.
- Impact Sensitivity Testing : Adapt protocols from energetic materials research (e.g., BAM fallhammer test) to measure thresholds, though this compound is not inherently explosive .
Q. Data-Driven Research Considerations
Q. How should researchers address discrepancies in crystallographic data for polymorphic forms?
- Methodological Answer :
- Rietveld Refinement : Use high-resolution synchrotron XRD data to distinguish polymorphs. SHELXL refinement with twin-law corrections (e.g., BASF parameter) resolves overlapping peaks in twinned crystals .
- Variable-Temperature XRD : Monitor phase transitions between 100–300 K to identify metastable forms.
Q. Synthesis Optimization Table
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0–25°C | >25°C increases hydrolysis |
Solvent | CHCN or DMF | Polar aprotic enhances rate |
Chlorosulfonic Acid | 1.5–2.0 equivalents | Excess reduces byproducts |
Purification Method | Flash chromatography | Silica gel, 1:5 ether/petroleum ether |
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOWTZDVYTZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858489-87-9 | |
Record name | 3-methyl-1,2-oxazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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